molecular formula C14H17NO5 B12983338 Methyl 3-(2-ethoxy-2-oxoacetyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate

Methyl 3-(2-ethoxy-2-oxoacetyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate

Cat. No.: B12983338
M. Wt: 279.29 g/mol
InChI Key: ASISLSWIRJCZMX-UHFFFAOYSA-N
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Description

Methyl 3-(2-ethoxy-2-oxoacetyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique indolizine core, which is a bicyclic structure containing nitrogen, making it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-ethoxy-2-oxoacetyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of carboxylic acids with alcohols in the presence of catalysts such as molybdenum oxide nanoparticles supported on mesoporous silica at elevated temperatures . Another method involves the use of dmap and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-ethoxy-2-oxoacetyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 3-(2-ethoxy-2-oxoacetyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(2-ethoxy-2-oxoacetyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2-ethoxy-2-oxoacetyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate is unique due to its specific substitution pattern and the presence of the indolizine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

methyl 3-(2-ethoxy-2-oxoacetyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate

InChI

InChI=1S/C14H17NO5/c1-3-20-14(18)12(16)11-8-9(13(17)19-2)10-6-4-5-7-15(10)11/h8H,3-7H2,1-2H3

InChI Key

ASISLSWIRJCZMX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=C2N1CCCC2)C(=O)OC

Origin of Product

United States

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